molecular formula C19H25NO2 B5745546 2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-methylbenzyl)ethanamine

2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-methylbenzyl)ethanamine

Cat. No. B5745546
M. Wt: 299.4 g/mol
InChI Key: LKGIVZJUFPOGGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-methylbenzyl)ethanamine, commonly known as DMMDA-2, is a synthetic compound that belongs to the phenethylamine class of drugs. It is structurally similar to other psychedelic compounds such as mescaline and 2C-B. DMMDA-2 is known for its potent psychoactive effects, and it has been the subject of scientific research since its discovery in the 1970s. In

Scientific Research Applications

DMMDA-2 has been used in various scientific research studies to investigate its psychoactive effects and potential therapeutic applications. It has been found to exhibit potent psychedelic effects, including visual hallucinations, altered perception of time, and changes in mood and thought processes. DMMDA-2 has also been studied for its potential use in the treatment of mental health disorders such as depression and anxiety.

Mechanism of Action

The exact mechanism of action of DMMDA-2 is not fully understood. However, it is believed to act primarily as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor subtype. This results in the activation of various signaling pathways in the brain, leading to the observed psychoactive effects.
Biochemical and Physiological Effects:
DMMDA-2 has been found to have a range of biochemical and physiological effects. It has been shown to increase levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. DMMDA-2 has also been found to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate.

Advantages and Limitations for Lab Experiments

DMMDA-2 has several advantages for use in lab experiments. It is a potent and selective serotonin receptor agonist, making it a useful tool for investigating the role of the serotonin system in various physiological and pathological processes. However, there are also limitations to using DMMDA-2 in lab experiments. Its potent psychoactive effects can make it difficult to control for confounding variables, and it may not be suitable for use in certain experimental designs.

Future Directions

There are several future directions for research on DMMDA-2. One area of interest is its potential use in the treatment of mental health disorders such as depression and anxiety. Further studies are needed to fully understand the therapeutic potential of DMMDA-2 and to develop safe and effective treatment protocols. Additionally, more research is needed to fully understand the mechanism of action of DMMDA-2 and its effects on the brain and body. This could lead to the development of new drugs that target the serotonin system for the treatment of various disorders.

Synthesis Methods

DMMDA-2 can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxyphenylacetonitrile with N-methyl-2-methylbenzylamine. The resulting product is then reduced using lithium aluminum hydride to yield DMMDA-2. This synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the final product.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-methyl-N-[(2-methylphenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-15-7-5-6-8-17(15)14-20(2)12-11-16-9-10-18(21-3)19(13-16)22-4/h5-10,13H,11-12,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGIVZJUFPOGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C)CCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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